

Spectroscopic data of Ethyl caprate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Ethyl caprate

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An In-depth Technical Guide to the Spectroscopic Data of Ethyl Caprate

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl caprate** (also known as ethyl decanoate), a fatty acid ester commonly found in fermented beverages and used as a flavoring and fragrance agent.[1][2] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the structural characterization of this molecule.

Spectroscopic Data of Ethyl Caprate

The following tables summarize the key spectroscopic data for **Ethyl caprate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The data presented here was obtained in a chloroform-d (CDCl₃) solvent.[3]

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
4.08	Quartet	7.1	-O-CH ₂ -CH ₃
2.29	Triplet	7.5	-CO-CH ₂ -CH ₂ -
1.63	Quintet	7.3	-CO-CH ₂ -CH ₂ -CH ₂ -
1.27	Multiplet	-	-(CH ₂) ₆ -
1.25	Triplet	7.1	-O-CH ₂ -CH ₃
0.88	Triplet	6.8	-CH ₂ -CH ₃

Table 1: ¹H NMR Spectroscopic Data for **Ethyl Caprate**.[\[3\]](#)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The data was acquired in a chloroform-d (CDCl₃) solvent.[\[3\]](#)

Chemical Shift (δ) [ppm]	Assignment
173.79	C=O
60.13	-O-CH ₂ -CH ₃
34.44	-CO-CH ₂ -CH ₂ -
31.98	-CH ₂ -CH ₂ -CH ₃
29.53	-(CH ₂) ₅ -
29.38	-(CH ₂) ₅ -
29.27	-(CH ₂) ₅ -
25.09	-CO-CH ₂ -CH ₂ -
22.76	-CH ₂ -CH ₃
14.31	-O-CH ₂ -CH ₃
14.13	-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl Caprate**.[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule. For **Ethyl caprate**, a neat liquid sample was analyzed using a capillary cell.[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925	Strong	C-H stretch (alkane)
2855	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1465	Medium	C-H bend (alkane)
1375	Medium	C-H bend (alkane)
1170	Strong	C-O stretch (ester)

Table 3: Key IR Absorption Bands for **Ethyl Caprate**.^[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structure. The data presented is from Electron Ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
200	~5	$[M]^+$ (Molecular Ion)
155	~20	$[M - OCH_2CH_3]^+$
101	~41	$[CH_2(CH_2)_4COOH]^+$
88	100	$[CH_2=C(OH)OCH_2CH_3]^+$ (McLafferty rearrangement)
73	~15	$[COOCH_2CH_3]^+$
43	~28	$[CH_2CH_2CH_3]^+$

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Ethyl Caprate**.^[3]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation

- **Sample Quantity:** For 1H NMR, dissolve 5-25 mg of **Ethyl caprate** in approximately 0.6-0.7 mL of deuterated solvent.^{[5][6]} For ^{13}C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ^{13}C isotope.^[7]
- **Solvent:** Chloroform-d ($CDCl_3$) is a suitable solvent for **Ethyl caprate**.^[3] Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

- Procedure:
 - Accurately weigh the **Ethyl caprate** sample and place it in a clean, dry vial.
 - Add the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.
 - Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.[\[5\]](#)[\[6\]](#)
 - The final volume in the NMR tube should be approximately 4-5 cm in height.[\[7\]](#)
 - Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.[\[7\]](#)

Instrumentation and Data Acquisition

- Spectrometer: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
- ^1H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.[\[7\]](#)
 - The magnetic field is shimmed to achieve homogeneity.[\[7\]](#)
 - A standard pulse sequence is used to acquire the free induction decay (FID).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A greater number of scans is typically required compared to ^1H NMR.[\[8\]](#)
 - Proton decoupling is employed to simplify the spectrum and enhance the signal.
- Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

- Sample: **Ethyl caprate**, being a liquid at room temperature, can be analyzed directly as a "neat" sample without a solvent.[\[9\]](#)[\[10\]](#)
- Procedure:
 - Place one to two drops of **Ethyl caprate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[9\]](#)[\[10\]](#)
 - Place a second salt plate on top of the first, creating a thin liquid film "sandwich".[\[9\]](#)[\[10\]](#)
 - Ensure the liquid is evenly spread between the plates.[\[9\]](#)
 - Mount the plates in the sample holder of the IR spectrometer.[\[10\]](#)

Instrumentation and Data Acquisition

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition:
 - A background spectrum of the empty salt plates is first recorded.
 - The sample is then placed in the beam path, and the sample spectrum is acquired.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization

- Sample Introduction: For a volatile liquid like **Ethyl caprate**, direct injection or infusion into the ion source is a common method. Alternatively, Gas Chromatography (GC) can be coupled with MS for separation and analysis.

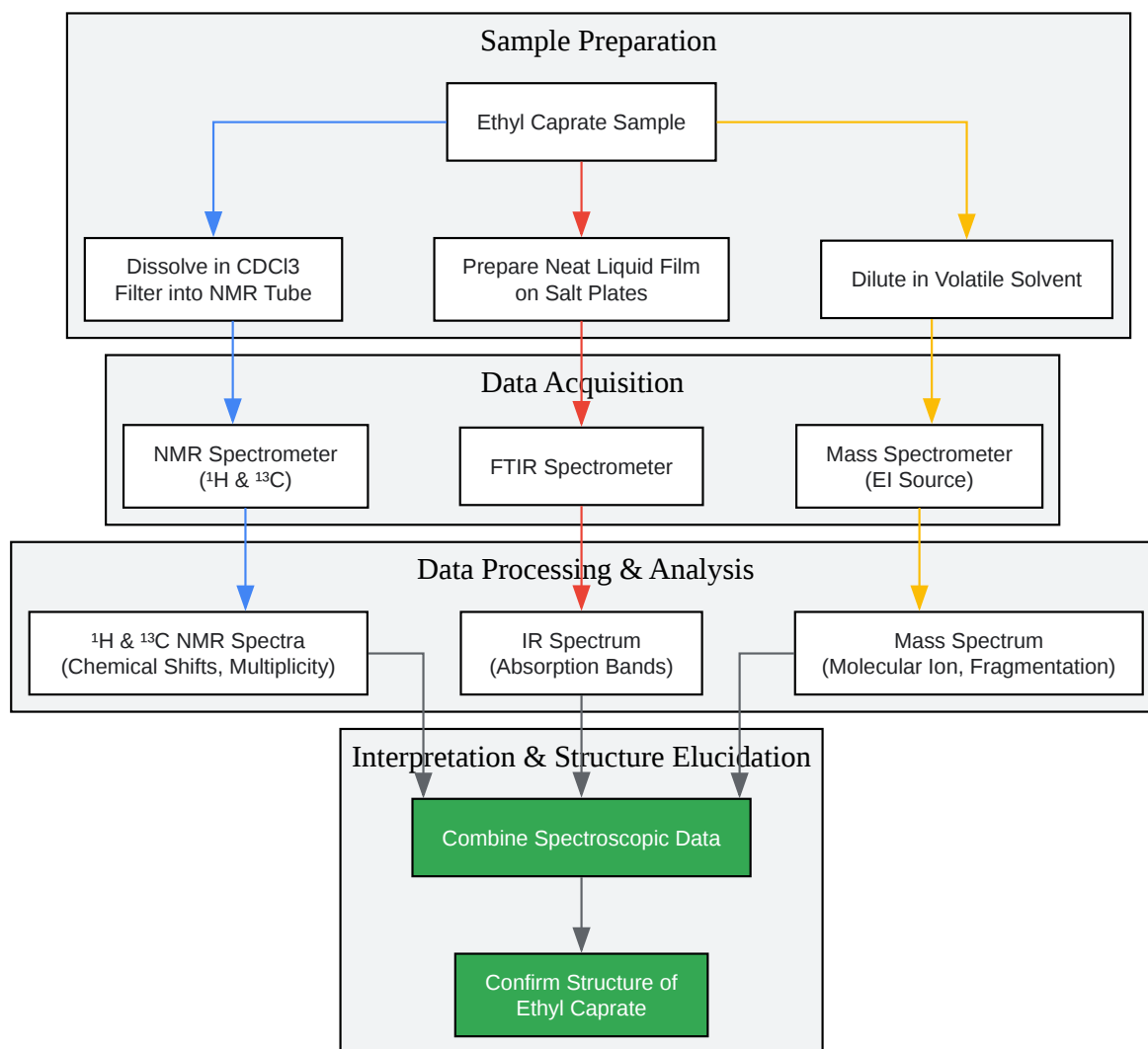
- Ionization: Electron Ionization (EI) is a standard technique for volatile organic compounds. [11] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][12]

Instrumentation and Data Acquisition

- Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.
- Acquisition:
 - The instrument is tuned and calibrated using a known standard.[13]
 - The ionized sample and its fragments are separated based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak and the fragmentation pattern are analyzed to elucidate the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **Ethyl caprate**, from sample preparation to final data interpretation.



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Caption: Workflow for the spectroscopic analysis of **Ethyl caprate**.

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- To cite this document: BenchChem. [Spectroscopic data of Ethyl caprate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671640#spectroscopic-data-of-ethyl-caprate-nmr-ir-mass-spec]

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